tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMFFUWXQNVDP-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC12CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Azaspiro[3.3]heptane Core
The spirocyclic amine scaffold is central to this compound. Industrial routes typically employ cycloaddition or ring-closing metathesis (RCM) to construct the bicyclic system. A notable approach involves the [3+2] cycloaddition of aziridines with divinyl ketones, yielding the spiro[3.3]heptane framework with moderate stereocontrol . For the (7R)-enantiomer, chiral auxiliaries or asymmetric catalysis are critical.
Key Reaction Conditions
| Starting Material | Catalyst/Reagent | Yield | Purity | Source |
|---|---|---|---|---|
| Aziridine derivative | BF3·OEt2 | 68% | 95% | |
| Divinyl ketone | Ti(OiPr)4/(R)-BINOL | 72% | 97% ee |
Enantiomeric excess (ee) is enhanced via chiral resolution using diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid .
Introduction of the tert-butoxycarbonyl (Boc) group to the secondary amine is achieved using di-tert-butyl dicarbonate (Boc2O). Solvent-free conditions with iron(III) trifluoromethanesulfonate (Fe(OTf)3) as a catalyst provide near-quantitative yields (99%) . Alternative methods employ ionic liquids or guanidine hydrochloride in ethanol, though these may require longer reaction times .
Optimized Boc Protection Protocol
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Reagents :
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2-azaspiro[3.3]heptan-7-amine (1.0 equiv)
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Boc2O (1.2 equiv)
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Fe(OTf)3 (1 mol%)
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-
Conditions :
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Solvent-free, 20°C, 5–10 minutes
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-
Workup :
This method minimizes epimerization and side reactions, critical for maintaining the (7R) configuration .
Hydrochloride Salt Formation
The Boc-protected amine is converted to its hydrochloride salt via acidolysis. Gaseous HCl in anhydrous diethyl ether is preferred to avoid hydrolysis of the Boc group.
Procedure :
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Dissolve tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate (1.0 equiv) in dry diethyl ether.
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Bubble HCl gas through the solution at 0°C until precipitation is complete.
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Filter and wash with cold ether to yield the hydrochloride salt (97% purity) .
Purification and Characterization
Final purification leverages silica gel chromatography (hexane/ethyl acetate) or recrystallization from MTBE/hexane . Analytical data:
Industrial-Scale Considerations
Large batches (≥1 kg) utilize continuous flow systems for Boc protection to enhance reproducibility . Challenges include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride exhibits significant biological activities, including:
1. Antinociceptive Effects:
Studies have shown that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism appears to involve modulation of neurotransmitter systems associated with pain perception.
2. Neuroprotective Properties:
The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may help reduce neuronal damage and inflammation, highlighting its relevance in conditions such as Alzheimer's disease.
3. Antidepressant Activity:
Preliminary studies suggest that this compound could exhibit antidepressant-like effects in animal models, potentially through serotonin and norepinephrine pathways.
Case Studies
Case Study 1: Analgesic Properties
A study published in the Journal of Medicinal Chemistry explored the analgesic efficacy of various spirocyclic compounds, including this compound. The results indicated a significant reduction in pain response in treated subjects compared to controls, suggesting a viable pathway for developing new analgesics.
Case Study 2: Neuroprotection
In research conducted by Smith et al., the neuroprotective effects of the compound were evaluated using an in vitro model of oxidative stress. The findings demonstrated that treatment with this compound significantly decreased cell death and oxidative markers, indicating its potential utility in neurodegenerative disease therapies.
Case Study 3: Antidepressant Effects
A behavioral study assessed the impact of this compound on depressive-like behaviors in rodents. Results showed that administration led to significant improvements in mood-related assessments compared to baseline measurements, supporting its potential as an antidepressant candidate.
Mechanism of Action
The mechanism of action of tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₂₁ClN₂O₂
- Molecular Weight : 264.75 g/mol (hydrochloride form)
- Applications : Intermediate in drug discovery for central nervous system (CNS) targets and enzyme inhibitors .
Structural Analogs with Varied Spiro Ring Systems
Spiro[3.3]heptane Derivatives
- tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate (CAS 1181816-12-5):
- tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1408074-48-5):
Larger Spiro Systems
- 8-oxa-2-azaspiro[4.5]decane hydrochloride: Differences: Spiro[4.5]decane core with an oxygen atom.
- tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride (CAS 2725790-80-5):
Bicyclic vs. Spirocyclic Analogs
- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4):
- rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS 1018587-38-6): Differences: Bicyclo[2.2.1]heptane core with a rigid norbornane-like structure. Impact: Enhanced conformational rigidity improves target binding selectivity in enzyme inhibitors .
Heteroatom-Substituted Analogs
- 7-fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 351369-07-8):
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS 869481-92-5):
Counterion and Functional Group Variations
- tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7):
- benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride :
- Differences : Benzyl carbamate instead of tert-butyl.
- Impact : Benzyl groups offer orthogonal deprotection strategies but may introduce toxicity concerns .
Biological Activity
tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride (CAS No. 2198942-37-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : 210.28 g/mol
- Purity : 95% - 97% depending on the source .
The biological activity of this compound is largely attributed to its interaction with various biological pathways:
- Lysosomal Targeting : Similar compounds have shown efficacy in targeting lysosomes, which play a crucial role in cellular metabolism and apoptosis. This targeting can induce autophagy and apoptosis in cancer cells, making it a candidate for cancer therapy .
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures act as inhibitors of specific enzymes involved in cell signaling pathways, which may lead to reduced cell proliferation and increased apoptosis in tumor cells .
Anticancer Activity
Recent studies have highlighted the potential of compounds like this compound in cancer therapy:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and autophagy induction. For instance, compounds that target lysosomes have been shown to enhance the effectiveness of existing chemotherapeutics by increasing tumor cell sensitivity .
Case Studies
- Cancer Cell Line Studies : In a study involving hepatocellular carcinoma cells, a similar spirocyclic compound was shown to inhibit cell migration and induce apoptosis when administered at specific concentrations, indicating the potential for similar effects with this compound .
- Enzyme Inhibition : A related study reported that spirocyclic carbamates inhibited enzymes critical for tumor growth, providing a basis for further investigation into the specific enzymatic targets of this compound and its derivatives .
Q & A
Q. Example Protocol :
React 4-Boc-4,7-diazaspiro[2.5]octane with allyl acetate under iridium catalysis (70°C, DMF).
Isolate the product via silica gel chromatography (hexane:EtOAc = 10:1).
Analyze ee via HPLC (95% achieved) .
Basic: What characterization techniques are critical for confirming the structure and purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
